(2-Methoxyethoxymethyl)triethylammonium chloride

Beschreibung

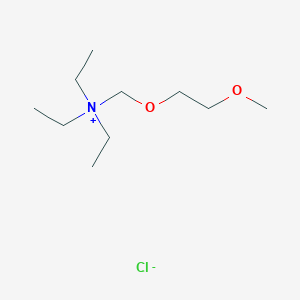

(2-Methoxyethoxymethyl)triethylammonium chloride is a quaternary ammonium salt characterized by a triethylammonium core substituted with a 2-methoxyethoxymethyl group. Its structure combines hydrophilic (methoxyethoxy) and lipophilic (triethylammonium) moieties, making it a versatile compound in organic synthesis and materials science. The compound is identified by CAS number 60043-43-8 and is commercially available for specialized applications . Its synthesis typically involves alkylation or quaternization reactions, with purification steps often requiring removal of byproducts like triethylammonium chloride through filtration .

Eigenschaften

IUPAC Name |

triethyl(2-methoxyethoxymethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24NO2.ClH/c1-5-11(6-2,7-3)10-13-9-8-12-4;/h5-10H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEVDEHHMZNQOW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)COCCOC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553420 | |

| Record name | N,N-Diethyl-N-[(2-methoxyethoxy)methyl]ethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60043-43-8 | |

| Record name | N,N-Diethyl-N-[(2-methoxyethoxy)methyl]ethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Scheme

The most common and well-documented preparation method involves the nucleophilic substitution reaction:

$$

\text{Triethylamine} + \text{(2-Methoxyethoxymethyl) chloride} \rightarrow \text{(2-Methoxyethoxymethyl)triethylammonium chloride}

$$

- Reagents:

- Triethylamine (Nucleophile)

- (2-Methoxyethoxymethyl) chloride (Electrophile)

- Solvent: Typically diethyl ether or other inert, aprotic solvents

- Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference

- Temperature: Ambient to mild heating (around 25°C)

- Reaction Time: Approximately 16 hours for completion

- Purification: Recrystallization or vacuum drying to obtain a moisture-free, high-purity product.

Detailed Procedure

- The (2-methoxyethoxymethyl) chloride is purified by fractional distillation under vacuum to remove impurities such as methoxyethanol, formaldehyde, and HCl.

- Triethylamine is added in slight excess (about 1.3 equivalents) to the purified (2-methoxyethoxymethyl) chloride in diethyl ether.

- The mixture is stirred under an inert atmosphere at room temperature for 16 hours to allow complete quaternization.

- The resulting this compound precipitates or is isolated by solvent removal and recrystallization.

- The product is dried under vacuum to remove residual solvents and moisture, yielding a white to light yellow crystalline solid with melting point around 62–66 °C.

Industrial and Scale-Up Considerations

- Industrial synthesis follows the same fundamental reaction but optimizes parameters such as solvent volume, temperature control, and reaction time to maximize yield and purity.

- The reaction is typically conducted in large reactors under inert atmosphere with continuous stirring.

- Post-reaction, the product is isolated by crystallization and dried under controlled conditions to prevent hydrolysis or degradation.

- Storage under inert gas and moisture exclusion is critical for long-term stability.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | Triethylamine, (2-methoxyethoxymethyl) chloride | 1.0 eq chloride, 1.3 eq triethylamine |

| Solvent | Diethyl ether or inert aprotic solvent | Dry, oxygen-free |

| Atmosphere | Nitrogen or argon | Prevent moisture interference |

| Temperature | 20–25 °C (room temperature) | Mild heating possible |

| Reaction Time | 16 hours | Ensures complete quaternization |

| Purification | Recrystallization, vacuum drying | Remove residual solvents and moisture |

| Product State | White to light yellow crystalline solid | Melting point 62–66 °C |

| Storage | Inert gas, cool and dark place | Hygroscopic, moisture sensitive |

Research Findings and Notes

- The reaction proceeds via nucleophilic substitution where triethylamine attacks the electrophilic carbon of the (2-methoxyethoxymethyl) chloride, forming the quaternary ammonium salt.

- The purity of the starting (2-methoxyethoxymethyl) chloride is crucial; impurities can lead to side reactions or lower yields.

- The product’s stability is enhanced by careful drying and storage under inert atmosphere to prevent hydrolysis of the ether linkage.

- The compound’s quaternary ammonium structure imparts unique solubility and reactivity properties, making it valuable in biochemical and synthetic applications.

- Industrial methods emphasize scale-up efficiency and product consistency, often employing continuous stirring and controlled temperature profiles.

Additional Notes on Related Compounds and Precursors

- (2-Methoxyethoxymethyl) chloride, the key precursor, can be synthesized from methoxyethanol and s-trioxane by bubbling dry HCl gas, followed by purification via vacuum distillation.

- The MEM protecting group introduced by this compound is preferred over methoxymethyl (MOM) groups due to better formation and removal characteristics in organic synthesis.

- Safety considerations include the toxicity and moisture sensitivity of the precursor and product; proper handling and protective measures are mandatory.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methoxyethoxymethyl)triethylammonium Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield triethylamine and (2-methoxyethoxymethyl) alcohol .

Wissenschaftliche Forschungsanwendungen

(2-Methoxyethoxymethyl)triethylammonium Chloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a phase-transfer catalyst in organic synthesis.

Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Wirkmechanismus

The mechanism of action of (2-Methoxyethoxymethyl)triethylammonium Chloride involves its interaction with biological membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. This property makes it useful as an antimicrobial agent. Additionally, it can interact with enzymes and other proteins, affecting their activity and function .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Ether vs. Aromatic Groups : The methoxyethoxy group enhances polarity and solubility in polar aprotic solvents compared to BTEAC’s benzyl group, which favors organic phases .

- Amide vs. Ether : The benzamidomethyl group in enables nucleophilic reactions, while the methoxyethoxy group may stabilize metal ions or act as a coordinating ligand.

- Hydroxyethyl vs. Methoxyethoxy : Choline chloride’s hydroxyl group increases hydrophilicity, making it water-soluble, whereas the methoxyethoxy group offers tunable solubility in mixed solvents .

Stability and Reactivity

- Thermal Stability : Aliphatic quaternary ammonium salts (e.g., propionyl triethylammonium chloride) decompose at lower temperatures (e.g., 60°C) compared to aromatic derivatives (e.g., p-nitrobenzoyl pyridinium chloride, stable up to 120°C) . The methoxyethoxy group likely confers moderate stability, intermediate between aliphatic and aromatic salts.

- Chemical Reactivity : The methoxyethoxy group is less reactive toward nucleophiles than benzamidomethyl or acylated derivatives, making it suitable for mild reaction conditions .

Solubility and Phase Behavior

Biologische Aktivität

(2-Methoxyethoxymethyl)triethylammonium Chloride (MEMTEA) is a quaternary ammonium compound that has garnered attention in biological research due to its unique structural features and potential applications. This article delves into the compound's biological activity, synthesis, and its implications in various biochemical contexts.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₂₄ClNO₂

- Molecular Weight : 225.76 g/mol

- Solubility : Soluble in water and organic solvents

The compound features a triethylammonium group that enhances its biological activity and a methoxyethoxymethyl substituent that improves solubility and stability in various environments. Its quaternary ammonium structure allows for significant interactions with biological membranes, which is crucial for its functionality in cellular studies .

Antimicrobial Effects

Research indicates that MEMTEA exhibits antimicrobial properties, making it a candidate for applications in microbial control and biocidal formulations. Its ability to disrupt microbial cell membranes is attributed to its cationic nature, which facilitates interaction with negatively charged components of microbial cells .

Cellular Interactions

MEMTEA has been shown to influence ion channel activity and membrane fluidity, critical for physiological processes. It interacts with proteins and nucleic acids, potentially modulating cellular functions and enhancing the efficacy of therapeutic agents. Studies have demonstrated its role as a biochemical reagent in proteomics research, where it aids in the study of cellular processes by facilitating the uptake of other compounds through cell membranes .

The biological activity of MEMTEA can be explained through several mechanisms:

- Membrane Interaction : The quaternary ammonium structure enables MEMTEA to integrate into lipid bilayers, altering membrane permeability.

- Nucleophilic Substitution : The presence of functional groups allows for nucleophilic substitution reactions, which can modify biomolecules and affect their function.

- Ionic Interactions : MEMTEA can engage in ionic interactions with negatively charged biomolecules, influencing various biochemical pathways .

Comparative Analysis with Similar Compounds

To understand the unique features of MEMTEA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Triethylamine | C₆H₁₅N | Simple amine; lacks methoxy group |

| Benzyltriethylammonium Chloride | C₁₃H₂₀ClN | Contains a benzyl group; used in phase transfer reactions |

| Cetyltrimethylammonium Bromide | C₂₁H₃₈BrN | Common surfactant; larger hydrophobic tail |

| This compound | C₁₀H₂₄ClNO₂ | Unique methoxyethoxymethyl substituent enhances solubility |

MEMTEA's methoxyethoxymethyl substituent distinguishes it from simpler quaternary ammonium compounds by enhancing its solubility and potential biological interactions .

Case Studies and Research Findings

Several studies have explored the applications of MEMTEA in various contexts:

- Antimicrobial Applications : In vitro studies have demonstrated MEMTEA's effectiveness against specific bacterial strains, suggesting its potential use in developing antimicrobial agents.

- Cellular Uptake Studies : Research has indicated that MEMTEA can facilitate the uptake of therapeutic compounds into cells, enhancing their bioavailability and efficacy .

- Proteomics Research : As a biochemical reagent, MEMTEA has been utilized in proteomics to study protein interactions and modifications, showcasing its versatility in laboratory settings .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for (2-Methoxyethoxymethyl)triethylammonium Chloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves quaternization of triethylamine with 2-methoxyethoxymethyl chloride (MEM-Cl). Key parameters include:

- Solvent choice : Anhydrous solvents (e.g., dichloromethane) minimize hydrolysis of MEM-Cl .

- Temperature : Reactions are performed at 0–25°C to control exothermic quaternization and avoid side reactions like decomposition .

- Stoichiometry : Excess triethylamine (1.2–1.5 equivalents) ensures complete conversion of MEM-Cl, as unreacted MEM-Cl poses safety risks (flammability, carcinogenicity) .

- Workup : Precipitation with diethyl ether or acetone isolates the product. Purity is confirmed via <sup>1</sup>H NMR (e.g., δ 3.5–3.7 ppm for methoxyethoxy protons) .

Q. How should researchers safely handle this compound given its hazardous classification?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of vapors (H335 hazard) .

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats due to skin/eye irritation (H315/H319) and flammability (H226) .

- Storage : Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent moisture absorption and degradation .

- Spill management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Assign peaks for the methoxyethoxy group (δ 3.2–3.7 ppm) and triethylammonium moiety (δ 1.2–1.5 ppm for CH3, δ 3.0–3.3 ppm for N-CH2) .

- FT-IR : Confirm C-O-C stretching (1100–1250 cm<sup>-1</sup>) and quaternary ammonium N<sup>+</sup> (2400–2600 cm<sup>-1</sup>) .

- Mass spectrometry (ESI-MS) : Detect [M-Cl]<sup>+</sup> ions to verify molecular weight .

Advanced Research Questions

Q. How can reaction intermediates in the synthesis of this compound be stabilized to improve reproducibility?

- Methodological Answer :

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation/hydrolysis of MEM-Cl .

- Low-temperature quenching : Add reaction mixtures to cold ether (-20°C) to minimize decomposition of the ammonium salt .

- Additives : Include radical inhibitors (e.g., BHT) to suppress side reactions during prolonged storage .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH and temperature?

- Methodological Answer :

- Accelerated stability studies : Perform stress testing at 40–60°C and pH 2–12 to identify degradation products via HPLC-MS .

- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions (e.g., activation energy for hydrolysis) .

- Comparative NMR : Track chemical shift changes in D2O vs. CDCl3 to assess proton exchange and ionic dissociation .

Q. How does the counterion (Cl<sup>-</sup>) influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Ion-pairing studies : Use conductometry or <sup>35</sup>Cl NMR to measure chloride dissociation in polar aprotic solvents (e.g., DMF) .

- Kinetic isotope effects : Compare reaction rates with Cl<sup>-</sup> vs. Br<sup>-</sup> to assess nucleophilicity .

- DFT calculations : Model transition states to predict regioselectivity in SN2 reactions .

Q. What methodologies are recommended for analyzing trace impurities in this compound batches?

- Methodological Answer :

- HPLC-DAD/ELSD : Separate impurities using C18 columns with 0.1% TFA in water/acetonitrile gradients .

- LC-MS/MS : Identify byproducts like triethylamine or MEM-Cl adducts via fragmentation patterns .

- Karl Fischer titration : Quantify residual moisture (target <0.1% w/w) to prevent salt hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 253–254°C vs. decomposition above 245°C)?

- Methodological Answer :

- DSC/TGA : Perform differential scanning calorimetry to distinguish melting from decomposition events .

- Recrystallization studies : Test purity via repeated crystallization from ethanol/water mixtures .

- Comparative XRD : Analyze crystal structure changes pre- and post-melting to confirm thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.